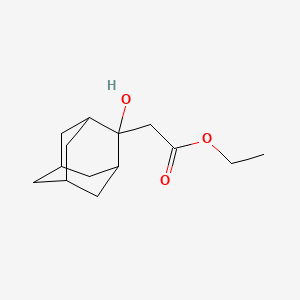

Ethyl (2-hydroxy-2-adamantyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (2-hydroxy-2-adamantyl)acetate is an organic compound with the molecular formula C14H22O3. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is characterized by the presence of an ethyl ester group and a hydroxyl group attached to the adamantane framework, making it a versatile molecule in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-hydroxy-2-adamantyl)acetate typically involves the esterification of 2-hydroxy-2-adamantylacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-hydroxy-2-adamantylacetic acid+ethanolH2SO4ethyl (2-hydroxy-2-adamantyl)acetate+water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl (2-hydroxy-2-adamantyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed:

Oxidation: 2-oxo-2-adamantylacetic acid.

Reduction: 2-hydroxy-2-adamantylmethanol.

Substitution: 2-chloro-2-adamantylacetate.

Applications De Recherche Scientifique

Chemical Synthesis and Pharmaceutical Applications

Ethyl (2-hydroxy-2-adamantyl)acetate serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure allows for modifications that can yield biologically active derivatives. For instance, derivatives of adamantane, including this acetate, have been investigated for their potential as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are relevant in the treatment of diabetes due to their role in glucose metabolism regulation .

Case Study: DPP-IV Inhibitors

Research has shown that adamantane derivatives exhibit significant antihyperglycemic activity. A related compound demonstrated excellent oral bioavailability and stability, indicating that this compound could similarly be explored for therapeutic applications in metabolic disorders .

Material Science and Photolithography

The compound is also explored within the realm of material science, particularly as a raw material for photoresists used in semiconductor manufacturing. The unique properties of adamantane derivatives contribute to high dry etching resistance, making them suitable for applications requiring precision in microfabrication processes .

Application in Semiconductor Resists

Photoresists formulated with adamantane esters like this compound have been noted for their effectiveness in semiconductor processes. The acid sensitivity and resistance to dry etching enhance their utility in creating intricate patterns on semiconductor substrates .

Polymer Chemistry

Another significant application of this compound is in the production of functional polymers. The compound's reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Use in Functional Resins

The incorporation of adamantane derivatives into resin formulations has been studied extensively. These resins exhibit improved performance characteristics, making them suitable for high-performance coatings and adhesives .

Biocatalysis and Environmental Applications

Recent advances have also highlighted the potential of using this compound in biocatalytic processes. The selective oxidation of unactivated C-H bonds using biocatalysts can lead to valuable products while minimizing environmental impact .

Case Study: Biocatalytic Oxidation

Research indicates that directing groups can enhance the efficiency of biocatalytic reactions involving adamantane derivatives, suggesting that this compound could serve as a substrate for developing greener chemical processes .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of ethyl (2-hydroxy-2-adamantyl)acetate in biological systems involves its interaction with cellular membranes and proteins. The rigid adamantane core allows the compound to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity.

Comparaison Avec Des Composés Similaires

Ethyl (2-hydroxy-2-adamantyl)acetate can be compared with other adamantane derivatives, such as:

1-adamantanol: Similar in structure but lacks the ester group, making it less versatile in chemical reactions.

2-adamantanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

Adamantane-1-carboxylic acid: Features a carboxylic acid group, which can be used for different types of chemical modifications.

The uniqueness of this compound lies in its combination of the adamantane core with both hydroxyl and ester functionalities, providing a balance of stability and reactivity that is valuable in various fields of research and industry.

Activité Biologique

Ethyl (2-hydroxy-2-adamantyl)acetate is a compound derived from the adamantane structure, which is known for its diverse biological activities. This article explores the synthesis, antimicrobial, anti-inflammatory, and other significant biological activities associated with this compound, supported by research findings and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-adamantanone with ethyl acetate in the presence of a suitable catalyst. The process can be optimized to enhance yield and purity, employing techniques such as reflux and chromatography for purification.

2. Antimicrobial Activity

Research indicates that adamantane derivatives, including this compound, exhibit notable antimicrobial properties. A study conducted on a series of adamantane derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Table 1: Antimicrobial Efficacy of Adamantane Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| Escherichia coli | 15 | |

| Candida albicans | 16 |

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Compounds based on the adamantane structure have shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism is believed to involve modulation of signaling pathways related to inflammation.

Case Study: Anti-inflammatory Effects in Animal Models

In a controlled study, rats treated with this compound exhibited a significant reduction in paw swelling induced by carrageenan injection compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

4. Other Biological Activities

Beyond antimicrobial and anti-inflammatory effects, adamantane derivatives have been investigated for additional biological activities:

- Antiviral Activity : Some studies suggest that adamantane derivatives can inhibit viral replication, particularly against influenza viruses .

- Cytotoxicity : The cytotoxic effects of this compound were evaluated in various cancer cell lines. Results indicated selective cytotoxicity towards certain cancer cells while sparing normal cells .

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung cancer) | 25 | 5 |

| HepG2 (Liver cancer) | 30 | 4 |

| L929 (Normal fibroblasts) | >100 | N/A |

5. Conclusion

This compound demonstrates a promising profile of biological activities, particularly in antimicrobial and anti-inflammatory domains. Its unique adamantane structure contributes to its efficacy against various pathogens and inflammatory conditions. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

Propriétés

IUPAC Name |

ethyl 2-(2-hydroxy-2-adamantyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c1-2-17-13(15)8-14(16)11-4-9-3-10(6-11)7-12(14)5-9/h9-12,16H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCERYOQZHQTQQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(C2CC3CC(C2)CC1C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.